molecular formula C10H16O B12736367 (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde CAS No. 49751-82-8

(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde

Cat. No.: B12736367
CAS No.: 49751-82-8
M. Wt: 152.23 g/mol
InChI Key: OOCLVMCVOWKECB-VGMNWLOBSA-N
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Description

(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde (CAS: 4764-14-1), also known as Myrtanal, is a bicyclic monoterpene aldehyde derived from pinane frameworks. Its molecular formula is C₁₀H₁₆O (MW: 152.23 g/mol), featuring a bicyclo[3.1.1]heptane skeleton with two methyl groups at the 6,6-positions and an aldehyde functional group at C2 (stereochemistry: 1α,2β,5α) . Key properties include:

  • LogP: 2.98, indicating moderate lipophilicity .
  • Synthesis: Typically produced via oxidation of myrtenol or hydrogenation of myrtenal (unsaturated analog) .
  • Applications: Intermediate in fragrance synthesis and asymmetric catalysis (e.g., C,P-stereogenic hydroxyphosphates) .

Properties

CAS No.

49751-82-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m1/s1

InChI Key

OOCLVMCVOWKECB-VGMNWLOBSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)C=O)C

Canonical SMILES

CC1(C2CCC(C1C2)C=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde typically involves constructing the bicyclic ring system followed by selective functionalization to introduce the aldehyde group at the 2-position. The presence of two methyl groups at the 6-position requires careful control of stereochemistry and regiochemistry.

Reported Synthetic Routes

Several synthetic routes have been developed, focusing on the following key approaches:

  • Cyclization of suitable precursors : Starting from cyclohexane derivatives or related cyclic compounds, intramolecular cyclization reactions are employed to form the bicyclo[3.1.1]heptane skeleton. This often involves ring-closing reactions under acidic or basic conditions.

  • Functional group transformations : After establishing the bicyclic core, oxidation or formylation reactions introduce the aldehyde functionality at the 2-position. Common methods include selective oxidation of primary alcohol precursors or direct formylation using reagents such as the Vilsmeier-Haack reagent.

  • Stereoselective synthesis : The stereochemistry at positions 1, 2, and 5 is controlled through chiral catalysts or starting materials, ensuring the (1alpha,2beta,5alpha) configuration.

Example Synthetic Route (Literature-Based)

Step Reaction Type Description Key Reagents/Conditions
1 Formation of bicyclic skeleton Intramolecular cyclization of a substituted cyclohexanol derivative to form bicyclo[3.1.1]heptane Acid catalyst (e.g., H2SO4), heat
2 Introduction of aldehyde Oxidation of the corresponding primary alcohol at the 2-position to aldehyde PCC (Pyridinium chlorochromate) or Swern oxidation
3 Methyl group installation Alkylation or methylation at the 6-position prior to or after ring closure Methyl iodide with base or Grignard reagent

Alternative Approaches

  • Diels-Alder reactions : Some synthetic strategies utilize Diels-Alder cycloaddition to build the bicyclic framework, followed by functional group manipulations to install the aldehyde.

  • Biocatalytic methods : Emerging research explores enzymatic oxidation for selective aldehyde formation, offering stereoselectivity and milder conditions.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases is effective for separation and purification of the compound and its isomers. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

  • Preparative chromatography : Scalable preparative HPLC methods enable isolation of pure this compound from reaction mixtures.

Research Findings on Preparation

  • The compound has been successfully synthesized with high stereochemical purity using the above methods, enabling its study in biological assays.

  • Synthetic routes have been optimized to improve yield and selectivity, with particular attention to controlling the stereochemistry at the bicyclic ring junctions.

  • The aldehyde functionality is sensitive to over-oxidation; thus, mild oxidation conditions are preferred.

  • The compound’s unique bicyclic structure with two methyl groups at the 6-position imparts distinct reactivity patterns, influencing the choice of reagents and conditions during synthesis.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Intramolecular cyclization Efficient ring formation High yield of bicyclic core Requires precise control of conditions
Oxidation of alcohols Selective aldehyde introduction Mild conditions available Risk of over-oxidation
Diels-Alder cycloaddition Alternative ring construction Stereoselective potential May require complex precursors
Biocatalytic oxidation Enzymatic aldehyde formation High stereoselectivity, eco-friendly Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of stereochemistry in synthetic pathways.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde in synthesizing bioactive molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of complex natural products that exhibit anti-cancer properties.

Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a scent ingredient in perfumes and cosmetic products.

Case Study: Fragrance Formulation
A study highlighted the incorporation of this compound into various fragrance formulations. The compound contributed to enhancing the olfactory characteristics of perfumes, demonstrating its effectiveness as a fragrance enhancer.

Flavoring Agent

In addition to its use in fragrances, this compound is also explored as a flavoring agent in food products due to its fruity and sweet aroma.

Case Study: Flavor Profile Development
Research indicates that this compound can be used to develop flavor profiles in beverages and confectionery products, providing a unique taste experience.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Organic SynthesisChiral building block for pharmaceuticalsSynthesis of anti-cancer compounds
Fragrance IndustryIngredient in perfumes and cosmeticsEnhancing olfactory characteristics in fragrances
Flavoring AgentUsed in food products for flavor enhancementDevelopment of unique flavor profiles in beverages

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bicyclic structure of the compound also allows it to interact with specific receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Methyl-Substituted Derivatives

Compound Name Molecular Formula CAS Number Aldehyde Position Key Modifications LogP Key Applications
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde (Myrtanal) C₁₀H₁₆O 4764-14-1 C2 None 2.98 Fragrances, catalysis
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde C₁₁H₁₈O 60113-43-1 C3 Additional methyl at C2 N/A Synthetic intermediates
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde C₁₁H₁₈O 61604-08-8 C3 Stereochemical variation at C3 N/A Specialty chemicals

Key Differences :

  • Aldehyde Position : Myrtanal’s aldehyde at C2 vs. C3 in analogs alters electronic distribution and steric hindrance, impacting reactivity in nucleophilic additions .
  • Methyl Substitution : The 2,6,6-trimethyl analog introduces steric bulk at C2, reducing accessibility for reactions at the aldehyde group .
  • Stereochemistry : The (1R,2R,3R,5S) configuration in CAS 61604-08-8 modifies diastereoselectivity in asymmetric synthesis .

Unsaturated Analog: Myrtenal

Myrtenal (unsaturated analog, C₁₀H₁₄O) differs by a double bond at C2-C3. Comparative features:

  • Reactivity : Myrtenal’s α,β-unsaturated aldehyde undergoes conjugate additions, whereas Myrtanal’s saturated structure favors direct aldehyde reactions .
  • Biological Activity : Myrtenal derivatives (e.g., quaternary ammonium salts) show moderate antimicrobial activity (MIC: 128 µg/mL against S. aureus), while Myrtanal’s saturated backbone may reduce potency due to lower electrophilicity .
  • Thermal Stability : Myrtanal’s saturated structure enhances thermal stability compared to myrtenal, which is prone to isomerization under heat .

Functionalized Derivatives

3-(t-Butylphenylphosphinoyl)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde
  • Modification: Phosphinoyl group at C3 introduces chirality and enhances ligand properties.
  • Application : Used in asymmetric catalysis to synthesize C,P-stereogenic hydroxyphosphates (yield: 60%, d.r. = 1:0.5) .
  • Contrast : Myrtanal lacks this functionalization, limiting its utility in phosphorus-centered stereoselective reactions.

Antimicrobial Activity Comparison

Compound Type MIC against S. aureus MIC against E. coli Antifungal Activity
Myrtanal-based quaternary salts 128 µg/mL 512 µg/mL Low (comparable to fluconazole)
Myrtenal derivatives Similar range Similar range Moderate (enhanced lipophilicity)

Mechanistic Insight : The quaternary ammonium group in Myrtanal derivatives is sterically shielded by bicyclic terpene fragments, reducing ionic interactions with microbial membranes .

Biological Activity

(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde, also known as myrtenal, is a bicyclic compound with notable biological activities. It is primarily derived from natural sources such as Magnolia officinalis and Cymbopogon citratus (lemongrass) and has garnered interest due to its potential applications in pharmacology and perfumery.

  • Molecular Formula: C10H16O
  • Molecular Weight: 152.23 g/mol
  • CAS Number: 4764-14-1
  • Structure: The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that myrtenal exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The mechanism of action is believed to involve disruption of the microbial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

Myrtenal has been reported to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The compound also demonstrates antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Potential Therapeutic Uses

Given its diverse biological activities, myrtenal is being explored for several therapeutic applications:

  • Antimicrobial agents : As a natural preservative in food and cosmetic industries.
  • Anti-inflammatory drugs : For conditions like arthritis or inflammatory bowel disease.
  • Antioxidants : In dietary supplements aimed at enhancing health and longevity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Ethnopharmacology evaluated the antimicrobial properties of myrtenal extracted from lemongrass. The results showed a 95% inhibition rate against E. coli at a concentration of 100 µg/mL, indicating strong potential for use in food preservation .

Study 2: Anti-inflammatory Mechanism

Research published in Phytotherapy Research demonstrated that myrtenal significantly reduced inflammation markers in a murine model of arthritis. The treatment group showed a 50% reduction in paw swelling compared to the control group .

Data Table: Biological Activities of Myrtenal

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growthJournal of Ethnopharmacology
Anti-inflammatoryReduced cytokine productionPhytotherapy Research
AntioxidantScavenging free radicalsVarious studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via oxidation of the corresponding alcohol (e.g., myrtenol derivatives) using oxidizing agents such as oxalyl chloride in dimethyl sulfoxide (DMSO), followed by purification via column chromatography. This approach is adapted from protocols for similar bicyclic carbaldehydes, where stereochemical control is critical . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying purity and stereochemistry .

Q. How can the stereochemical configuration of this bicyclic carbaldehyde be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For routine analysis, compare experimental NMR coupling constants (e.g., 3JHH^3J_{HH} values) and nuclear Overhauser effect (NOE) correlations with computational models (DFT or molecular mechanics). Reference data from NIST Chemistry WebBook for analogous bicyclic structures (e.g., CAS 15358-88-0) can validate assignments .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., plant essential oils)?

  • Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or high-resolution mass spectrometry (HRMS) is preferred. Retention indices (e.g., Myrtenal derivatives with retention indices ~1,585 on non-polar columns) should be cross-referenced with databases to distinguish it from structurally similar terpenoids .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., boiling points, logP) for this compound?

  • Methodological Answer : Discrepancies in literature data (e.g., boiling points ranging from 213°C to higher values) may arise from impurities or stereoisomeric contamination. Validate purity using differential scanning calorimetry (DSC) and corroborate logP values via reverse-phase HPLC with standardized reference compounds. Replicate measurements under controlled conditions (e.g., NIST protocols) to ensure reproducibility .

Q. How does the stereochemistry at the 1alpha, 2beta, and 5alpha positions influence reactivity in catalytic hydrogenation or oxidation reactions?

  • Methodological Answer : The bicyclic framework imposes steric constraints, making the 2-carbaldehyde group susceptible to axial vs. equatorial attack. For example, hydrogenation of the exocyclic double bond (if present) may proceed with diastereoselectivity dependent on the catalyst (e.g., Pd/C vs. Wilkinson’s catalyst). Computational modeling (e.g., DFT) can predict transition-state geometries and guide experimental optimization .

Q. What are the environmental fate and degradation pathways of this compound, given its structural similarity to EPA-screened endocrine disruptors?

  • Methodological Answer : Perform aerobic and anaerobic biodegradation assays (e.g., OECD 301/302 guidelines) to assess persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify transformation products (e.g., oxidized or hydroxylated derivatives). Cross-reference with EPA’s Endocrine Disruptor Screening Program data for structurally related bicyclic aldehydes (CAS 33885-51-7) to prioritize ecotoxicological endpoints .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

  • Methodological Answer : Asymmetric induction via Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution has been applied to related bicyclic terpenoids. Chiral oxazaborolidine catalysts or enzymatic methods (e.g., lipase-mediated kinetic resolution) may improve enantiomeric excess (ee). Monitor ee via chiral GC or HPLC using columns like Chiralcel OD-H .

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